1-bromo-2-(cyclopentylmethoxy)Benzene
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Overview
Description
1-bromo-2-(cyclopentylmethoxy)benzene is an organic compound with the molecular formula C12H15BrO. It consists of a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group. This compound is a derivative of bromobenzene and is used in various chemical reactions and applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(cyclopentylmethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
A common synthetic route involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. The cyclopentylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopentylmethanol and a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(cyclopentylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include phenols and quinones.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-bromo-2-(cyclopentylmethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-bromo-2-(cyclopentylmethoxy)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The cyclopentylmethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Another halobenzene with a fluorine atom.
Uniqueness
1-bromo-2-(cyclopentylmethoxy)benzene is unique due to the presence of both a bromine atom and a cyclopentylmethoxy group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications and research fields .
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-bromo-2-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H15BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
InChI Key |
PECMCIZCAFWGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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